molecular formula C11H16N4 B1481652 (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098092-65-8

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1481652
CAS No.: 2098092-65-8
M. Wt: 204.27 g/mol
InChI Key: LYKFZAKKYMUABP-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound with a unique structure that combines a cyclopentyl group with an imidazo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine typically involves the following steps:

    Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)ethanamine
  • (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)propanamine
  • (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)butanamine

Uniqueness

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is unique due to its specific combination of a cyclopentyl group and an imidazo[1,2-b]pyrazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1-cyclopentylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-7-9-8-13-15-6-5-14(11(9)15)10-3-1-2-4-10/h5-6,8,10H,1-4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKFZAKKYMUABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=C(C=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 3
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 4
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 5
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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